4,6-bis(pyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride
CAS No.: 1179496-68-4
Cat. No.: VC6566533
Molecular Formula: C18H22ClF3N6
Molecular Weight: 414.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179496-68-4 |
|---|---|
| Molecular Formula | C18H22ClF3N6 |
| Molecular Weight | 414.86 |
| IUPAC Name | 4,6-dipyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C18H21F3N6.ClH/c19-18(20,21)13-6-5-7-14(12-13)22-15-23-16(26-8-1-2-9-26)25-17(24-15)27-10-3-4-11-27;/h5-7,12H,1-4,8-11H2,(H,22,23,24,25);1H |
| Standard InChI Key | XHYUIICLENDNDH-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCCC4.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,5-triazine core substituted at positions 4 and 6 with pyrrolidine rings and at position 2 with a 3-(trifluoromethyl)phenylamine group, protonated as a hydrochloride salt . The trifluoromethyl (-CF₃) moiety introduces strong electron-withdrawing characteristics, influencing electronic distribution and metabolic stability .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₂₂ClF₃N₆ | |
| Molecular weight | 414.9 g/mol | |
| Hydrogen bond acceptors | 6 | |
| Hydrogen bond donors | 1 (amine HCl salt) | |
| Rotatable bonds | 4 |
The hydrochloride salt form enhances aqueous solubility compared to the free base, a critical factor for bioavailability in pharmacological applications .
Synthetic Methodologies
Core Triazine Construction
The 1,3,5-triazine scaffold is typically assembled via:
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Cyclocondensation: Reaction of cyanoguanidine with aryl amines under acidic conditions .
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Nucleophilic Aromatic Substitution: Sequential displacement of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with pyrrolidine and 3-(trifluoromethyl)aniline .
A representative optimized pathway involves:
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Reaction of cyanuric chloride with excess pyrrolidine in THF at 0°C to yield 2,4,6-tris(pyrrolidin-1-yl)-1,3,5-triazine.
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Selective displacement of the 2-position pyrrolidine with 3-(trifluoromethyl)aniline using catalytic CuI in DMF at 80°C .
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Salt formation via HCl gas bubbling in diethyl ether to precipitate the hydrochloride .
Purification Challenges
Crude products often require multiple recrystallizations from ethanol/water mixtures due to:
Pharmacological Profile
Target Engagement Hypotheses
While direct activity data for this specific compound remains unpublished, structural analogs provide mechanistic insights:
Pyrophosphatase Inhibition
Triazine derivatives demonstrate inhibitory activity against microbial inorganic pyrophosphatases (PPases), validated in Mycobacterium tuberculosis (IC₅₀ = 33–118 μM for analog 22c) . The trifluoromethyl group may enhance target binding through hydrophobic interactions with enzyme pockets .
Antibacterial Activity
Tetracyclic triazines like 22h exhibit broad-spectrum activity against drug-resistant Staphylococcus aureus (MIC = 2–8 μg/mL) and Bacillus anthracis without mammalian cytotoxicity (CC₅₀ > 100 μM) .
Comparative Analysis with Structural Analogs
Table 2: Activity Trends in Triazine Derivatives
| Compound | PPase IC₅₀ (μM) | S. aureus MIC (μg/mL) |
|---|---|---|
| 12a (3-Cl-phenyl) | 45 | 32 |
| 22c (4-Br-biphenyl) | 33 | 8 |
| 29b (CF₃-biphenyl) | 38 | 16 |
| Target compound | Not reported | Not reported |
Data adapted from demonstrates that electron-withdrawing substituents (Br, CF₃) enhance PPase inhibition 1.5–2× versus electron-donating groups .
Future Research Directions
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Target Deconvolution: Use chemoproteomics to identify binding partners beyond PPases
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SAR Optimization: Systematically vary pyrrolidine substituents (e.g., N-methylation)
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Formulation Studies: Develop nanocrystalline or liposomal delivery systems to enhance bioavailability
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